Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with multiple functional groups, including an amino group, a cyclopropylmethylamino group, a fluoro group, and a methoxy group. These functional groups contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable benzamide precursor is reacted with appropriate reagents to introduce the amino, cyclopropylmethylamino, fluoro, and methoxy groups. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 5-amino-N-ethyl-2-(2-propynyloxy)-
- 5-Amino-N-cyclopropyl-2-methylbenzamide
Uniqueness
Benzamide, 5-amino-N-(2-(cyclopropylmethylamino)ethyl)-4-fluoro-2-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
151793-16-7 |
---|---|
Molekularformel |
C14H20FN3O2 |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
5-amino-N-[2-[cyclopropyl(methyl)amino]ethyl]-4-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C14H20FN3O2/c1-18(9-3-4-9)6-5-17-14(19)10-7-12(16)11(15)8-13(10)20-2/h7-9H,3-6,16H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
YONFQCACNHBHMB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCNC(=O)C1=CC(=C(C=C1OC)F)N)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.